3-Hydroxychalcone
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Overview
Description
3-Hydroxychalcone is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The structure of this compound consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with a hydroxyl group attached to the third carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 3-Hydroxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl ketone in the presence of an alcoholic alkali . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired chalcone product after purification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flavones and flavanones through oxidative cyclization.
Reduction: Reduction of the α, β-unsaturated carbonyl system can yield dihydrochalcones.
Substitution: The hydroxyl group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Palladium (II) catalysis with oxidants such as DMSO under an oxygen atmosphere.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitro groups.
Major Products:
Flavones and Flavanones: Formed through oxidative cyclization.
Dihydrochalcones: Result from reduction reactions.
Substituted Chalcones: Various derivatives depending on the substituents introduced.
Scientific Research Applications
3-Hydroxychalcone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxychalcone involves its interaction with various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
3-Hydroxychalcone can be compared with other chalcones and flavonoids:
Properties
Molecular Formula |
C15H12O2 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11,16H |
InChI Key |
FGLRWHNZUBAWJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
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